molecular formula C14H16N4O4S B5487312 4-Pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid

4-Pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid

Cat. No.: B5487312
M. Wt: 336.37 g/mol
InChI Key: YTXIJZIJCFSVSL-UHFFFAOYSA-N
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Description

4-Pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 4-Pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various therapeutic effects, depending on the target and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

4-Pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

4-pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c19-13(20)14(18-8-2-7-16-18)4-9-17(10-5-14)23(21,22)12-3-1-6-15-11-12/h1-3,6-8,11H,4-5,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXIJZIJCFSVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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